An In-Depth Technical Guide to 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
An In-Depth Technical Guide to 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, integral to the design of a multitude of therapeutic agents. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the development of drugs targeting the central nervous system (CNS) and infectious diseases. This guide focuses on a specific, yet highly versatile derivative: 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester (also known as methyl 2-(4-benzylpiperazin-1-yl)acetate).
This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic combination of the piperazine core, a lipophilic benzyl group, and a reactive methyl ester functional group provides a trifecta of chemical handles for facile derivatization. Understanding the fundamental properties, synthesis, and potential applications of this molecule is paramount for researchers and drug development professionals seeking to leverage its structural advantages in their discovery pipelines. This technical guide aims to provide a comprehensive overview of its core properties, grounded in scientific literature and practical insights.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. The key identifiers and properties of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(4-benzylpiperazin-1-yl)acetate | |
| Synonyms | (4-Benzyl-piperazin-1-yl)-acetic acid methyl ester | |
| CAS Number | 179869-10-4 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | |
| SMILES | COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 |
Synthesis and Purification: A Practical Approach
The synthesis of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is typically achieved through the N-alkylation of a piperazine derivative. A common and efficient method involves the reaction of 1-benzylpiperazine with a halo-acetic acid ester, such as methyl bromoacetate. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the halo-ester.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is often employed to neutralize the hydrohalic acid byproduct without competing with the piperazine nucleophile. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to facilitate the dissolution of the reactants and promote the reaction kinetics.
Experimental Protocol: N-Alkylation of 1-Benzylpiperazine
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
1-Benzylpiperazine
-
Methyl bromoacetate
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-benzylpiperazine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
-
Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methyl bromoacetate (1.1 equivalents) in anhydrous acetonitrile dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester.
Applications in Research and Drug Development
The true value of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester lies in its role as a versatile intermediate for the synthesis of novel bioactive molecules. The piperazine core is a common feature in drugs targeting a wide array of receptors and enzymes.
Central Nervous System (CNS) Drug Discovery
The benzylpiperazine moiety is a well-established pharmacophore in CNS drug discovery.[1] Derivatives have been explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.[1] The mechanism of action often involves modulation of neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[2] The title compound provides a convenient starting point for creating libraries of novel benzylpiperazine derivatives by modifying the methyl ester group. For example, hydrolysis of the ester to the corresponding carboxylic acid allows for amide coupling with a diverse range of amines, leading to new chemical entities with potentially improved pharmacological profiles.
Antiviral Research
Recent studies have highlighted the potential of benzylpiperazine derivatives as antiviral agents. For instance, novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs have been identified as having inhibitory effects against the Zika virus.[3] The title compound can serve as a key building block in the synthesis of such antiviral candidates. The acetic acid side chain can be further elaborated to introduce different functional groups that may enhance antiviral activity or improve pharmacokinetic properties.
